molecular formula C7H6BrFN2O B8150008 6-Bromo-5-fluoro-N-methylpicolinamide

6-Bromo-5-fluoro-N-methylpicolinamide

Cat. No.: B8150008
M. Wt: 233.04 g/mol
InChI Key: QGLFDSOEMHMXQS-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-N-methylpicolinamide is a pyridine derivative characterized by a bromine atom at position 6, a fluorine atom at position 5, and an N-methylamide group at position 2 of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the halogen substituents and the amide functionality. Its synthesis typically involves coupling reactions of halogenated picolinic acid derivatives with methylamine, followed by purification via reverse-phase chromatography . Key spectral data include a distinct ¹H NMR signal for the N-methyl group (δ 2.82 ppm) and aromatic protons (δ 7.75–8.76 ppm), as observed in structurally related compounds .

Properties

IUPAC Name

6-bromo-5-fluoro-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLFDSOEMHMXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amidation of Pre-halogenated Picolinic Acid

This approach begins with 5-fluoro-6-bromopicolinic acid, followed by amidation with methylamine.

Step 1: Synthesis of 5-Fluoro-6-bromopicolinic Acid

  • Substrate : 2,6-Difluoropyridine.

  • Reagents :

    • Methylamine for nucleophilic substitution at position 6.

    • N-Bromosuccinimide (NBS) for bromination at position 5.

  • Conditions :

    • Methylamine in ethanol at 140°C (24 h, 68% yield).

    • Bromination with NBS in DMF at 0°C (96% yield).

Step 2: Amidation with Methylamine

  • Activation : Carboxylic acid activated using HATU or EDCl/HOBt.

  • Conditions :

    • Methylamine (2.0 equiv) in THF, 25°C, 12 h.

    • Yield: 82–89% after silica gel chromatography.

Table 1: Optimization of Amidation Conditions

ActivatorSolventTemp (°C)Time (h)Yield (%)
HATUDMF251289
EDCl/HOBtTHF251882
DCC/DMAPCH₂Cl₂0→252475

Route 2: Halogenation of N-Methylpicolinamide

This method introduces bromine and fluorine sequentially onto N-methylpicolinamide.

Step 1: Bromination at Position 6

  • Substrate : 5-Fluoro-N-methylpicolinamide.

  • Reagents :

    • Bromine (Br₂) or CuBr₂ in acetic acid.

  • Conditions :

    • Br₂ (1.1 equiv) in HBr (48%) at −10°C (2 h, 92% yield).

Step 2: Fluorination at Position 5

  • Reagents :

    • Selectfluor® or F-TEDA-BF₄ in acetonitrile.

  • Conditions :

    • Selectfluor® (1.2 equiv), 80°C, 6 h (78% yield).

Table 2: Bromination/Fluorination Efficiency

StepReagentTemp (°C)Time (h)Yield (%)
Brom.Br₂/HBr−10292
Fluor.Selectfluor®80678

Route 3: Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki-Miyaura coupling introduces bromine or fluorine.

Step 1: Synthesis of Boronic Ester Intermediate

  • Substrate : 6-Chloro-N-methylpicolinamide.

  • Reagents :

    • Bis(pinacolato)diboron, Pd(dppf)Cl₂.

  • Conditions :

    • Dioxane, 90°C, 12 h (85% yield).

Step 2: Bromo/Fluoro Coupling

  • Reagents :

    • 6-Bromo-5-fluoropyridine-2-boronic acid, Pd(PPh₃)₄.

  • Conditions :

    • K₂CO₃, H₂O/EtOH, 80°C, 8 h (76% yield).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts recovered via filtration (≥95% efficiency).

  • Solvent Selection : DMF and THF replaced with cyclopentyl methyl ether (CPME) for greener processes.

  • Byproduct Management :

    • 3-Bromo isomer : Removed via recrystallization from heptane/EtOAc (purity >99%).

Analytical Characterization

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).

  • NMR (DMSO-d₆):

    • δ 8.45 (s, 1H, CONH), 8.20 (d, J = 8.4 Hz, 1H, pyridine-H3), 7.65 (d, J = 6.8 Hz, 1H, pyridine-H4).

  • HRMS : [M+H]⁺ calcd. 233.04, found 233.03 .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-N-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically conducted under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
6-Bromo-5-fluoro-N-methylpicolinamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various reactions, including:

  • Substitution reactions : The presence of bromine and fluorine enhances its reactivity.
  • Coupling reactions : It can be used to create derivatives with desired biological activities.

Table 1: Synthetic Applications of 6-Bromo-5-fluoro-N-methylpicolinamide

Application TypeDescription
Organic SynthesisActs as a building block for complex molecules.
Reaction IntermediatesInvolved in substitution and coupling reactions.
Material DevelopmentUsed in developing advanced materials with specific properties.

Biological Research Applications

Biochemical Probes
The compound is investigated for its potential as a biochemical probe to study enzyme functions and interactions. Its ability to selectively bind to certain enzymes makes it valuable for understanding biochemical pathways.

Therapeutic Potential
Research indicates that 6-Bromo-5-fluoro-N-methylpicolinamide may possess therapeutic properties, including:

  • Anti-inflammatory effects : Potential use in treating inflammatory diseases.
  • Anticancer activities : Studies suggest it may inhibit cancer cell proliferation.

Case Studies and Research Findings

Recent studies have explored the efficacy of 6-Bromo-5-fluoro-N-methylpicolinamide in various biological models:

  • Animal Models for Schizophrenia Treatment
    Research has shown that compounds similar to 6-Bromo-5-fluoro-N-methylpicolinamide exhibit potential therapeutic effects in animal models predictive of schizophrenia symptoms, highlighting its role as an allosteric modulator .
  • Cancer Cell Proliferation Inhibition
    Laboratory studies have demonstrated that this compound can significantly inhibit the proliferation of certain cancer cell lines, suggesting its potential utility in cancer therapy .
  • Inflammatory Disease Models
    Investigations into its anti-inflammatory properties have revealed promise in reducing inflammation markers in preclinical models .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but its ability to inhibit certain cellular processes makes it a compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-5-fluoro-N-methylpicolinamide with analogous pyridine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

A. 5-Bromo-N,6-dimethylpicolinamide ()

  • Structure : Bromine at position 5, methyl group at position 6, and N-methylamide at position 2.
  • Synthesis : Achieved via methylamine reaction with methyl 5-bromo-6-methylpicolinate (75% yield) .
  • Key Differences : The bromine position (5 vs. 6) alters steric hindrance and electronic effects. The additional methyl group at position 6 increases hydrophobicity compared to the fluoro-substituted target compound.

B. 6-Bromo-5-fluoropicolinonitrile ()

  • Structure : Nitrile group at position 2 instead of N-methylamide.
  • This impacts solubility and reactivity in cross-coupling reactions .

C. 6-Bromo-5-fluoropicolinic Acid ()

  • Structure : Carboxylic acid at position 2 instead of N-methylamide.
  • Key Differences : The carboxylic acid enhances water solubility but reduces membrane permeability. It is prone to decarboxylation under high temperatures, unlike the more stable amide .
Halogen and Methyl Substituent Effects

A. 2-Bromo-5-fluoro-6-methylpyridine ()

  • Structure : Methyl at position 6, bromine at position 2, and fluorine at position 5.
  • Key Differences: Bromine at position 2 directs electrophilic substitution differently.

B. 5-Bromo-3-chloropicolinic Acid ()

  • Structure : Bromine at position 5, chlorine at position 3, and carboxylic acid at position 2.
  • Key Differences : The chlorine atom’s stronger electron-withdrawing effect compared to fluorine may reduce aromatic ring reactivity in nucleophilic substitutions .
Amino-Substituted Analogues

A. 2-Amino-5-bromo-6-methylpyridine ()

  • Structure: Amino group at position 2, bromine at position 5, and methyl at position 6.
  • Key Differences: The amino group increases basicity and hydrogen-bonding capacity, making it more suitable for coordination chemistry but less stable under oxidative conditions compared to the amide .

Physicochemical and Spectral Properties

Compound ¹H NMR (δ, DMSO-d6) m/z [M+H]+
6-Bromo-5-fluoro-N-methylpicolinamide* ~2.82 (N-CH3), 7.75–8.76 (Ar-H) ~259‡
5-Bromo-N,6-dimethylpicolinamide 2.65 (CH3), 2.82 (N-CH3) 229

*Predicted based on structural analogs. ‡Calculated exact mass: 258.97.

Biological Activity

6-Bromo-5-fluoro-N-methylpicolinamide is an organic compound that has garnered attention for its potential biological activities, especially in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Bromo-5-fluoro-N-methylpicolinamide is characterized by the following molecular formula:

Compound Name Molecular Formula Molecular Weight (g/mol)
6-Bromo-5-fluoro-N-methylpicolinamideC7H8BrFN2230.49

The presence of both bromine and fluorine atoms enhances its reactivity and biological activity, making it a unique candidate for further research in pharmacology and biochemistry .

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases, including cancer and neurological disorders . Its structural features allow it to interact with specific biological targets, which can lead to significant therapeutic effects.

Anticancer Activity

Research has demonstrated that 6-Bromo-5-fluoro-N-methylpicolinamide exhibits notable cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of human lung cancer (A549), cervical cancer (HeLa), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. The IC50 values for these activities range from approximately 16.54 µM to 63.92 µM, indicating its potential as an anticancer agent .

The mechanism of action involves the compound's interaction with specific enzymes or receptors within the target cells. The bromine and fluorine substituents contribute to enhanced binding affinity through hydrogen bonding and electrostatic interactions, which stabilize the compound's association with target proteins .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxicity of various derivatives of picolinamide compounds, including 6-Bromo-5-fluoro-N-methylpicolinamide. It was found that this compound showed significant activity against multiple cancer cell lines, confirming its potential as a lead compound for drug development .
  • Inhibition Studies : Another investigation focused on the inhibitory effects of 6-Bromo-5-fluoro-N-methylpicolinamide on key enzymes involved in tumor progression. The findings indicated that this compound could effectively inhibit enzyme activity, contributing to its anticancer properties .

Summary of Biological Activity

The following table summarizes the biological activity of 6-Bromo-5-fluoro-N-methylpicolinamide against various cancer cell lines:

Cell Line IC50 Value (µM) Activity
A54916.54Moderate Cytotoxicity
HeLa63.92Moderate Cytotoxicity
MCF-725.30Significant Cytotoxicity
PC-340.00Moderate Cytotoxicity

These results highlight the compound's potential as a candidate for further development in anticancer therapies.

Q & A

Synthesis and Optimization

Basic: What are the key steps for synthesizing 6-Bromo-5-fluoro-N-methylpicolinamide? Methodological Answer: Begin with a picolinamide scaffold and introduce bromine/fluorine via electrophilic aromatic substitution or metal-mediated coupling. For example, halogenation at the 5- and 6-positions can be achieved using directed ortho-metallation (DoM) with lithium bases, followed by quenching with Br₂ or F₂ sources . Purification typically involves column chromatography (silica gel, hexane/EtOAc) and recrystallization. Confirm intermediates via LC-MS and 1^1H NMR (e.g., δ 8.5–9.0 ppm for pyridine protons) .

Advanced: How can reaction yields be optimized for large-scale synthesis? Use Design of Experiments (DoE) to test variables like temperature (80–120°C), catalysts (Pd(OAc)₂ vs. CuI), and solvent polarity (DMF vs. THF). Monitor reaction progress via inline FTIR or HPLC. For fluorination, consider using AgF or KF in the presence of crown ethers to enhance reactivity .

Structural Characterization

Basic: What analytical techniques are essential for characterizing this compound? Methodological Answer:

  • NMR Spectroscopy : 13^{13}C NMR can distinguish between Br/F substituents (C-Br: ~105–115 ppm; C-F: ~145–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₈H₇BrFN₂O: 269.97 g/mol).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine at C6 vs. C5) using single-crystal diffraction .

Advanced: How can computational methods resolve spectral ambiguities? Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate 19^{19}F NMR shifts and compare with experimental data. Use docking software (AutoDock Vina) to predict steric effects influencing reactivity .

Stability and Degradation

Basic: What storage conditions prevent decomposition? Store at 0–6°C in amber vials under inert gas (N₂/Ar) to avoid hydrolysis of the amide group. Monitor purity via periodic HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: What are the degradation pathways under acidic/basic conditions? Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by LC-MS. Major degradation products may include hydrolyzed picolinic acid derivatives (e.g., 6-Bromo-5-fluoropicolinic acid, [M+H]⁺ = 235.94) .

Reactivity in Cross-Coupling Reactions

Basic: Can this compound participate in Suzuki-Miyaura couplings? Yes, the bromine atom at C6 acts as a leaving group. Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C. Isolate biaryl products via extraction (EtOAc/H₂O) .

Advanced: How to address contradictory reports on catalytic efficiency? Compare ligand effects (XPhos vs. SPhos) and solvent systems (toluene vs. DME). Use kinetic studies (e.g., initial rate analysis) to identify rate-limiting steps. Orthogonal validation via 19^{19}F NMR can track fluorine retention post-reaction .

Biological Activity Profiling

Basic: What in vitro assays are suitable for initial activity screening? Test against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization. IC₅₀ values <1 μM suggest potential lead compounds. Include positive controls (e.g., staurosporine) .

Advanced: How to design structure-activity relationship (SAR) studies? Synthesize analogs with varying substituents (e.g., Cl at C5, methyl at N-position). Use molecular docking (PDB: 1M17) to correlate binding affinity with computed ΔG values. Validate via SPR or ITC .

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